molecular formula C19H20N4O4S2 B2494543 3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-95-6

3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2494543
CAS No.: 850915-95-6
M. Wt: 432.51
InChI Key: WZJBWASRIQMSEQ-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
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Biological Activity

The compound 3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with a nitrophenyl group and a piperidine-derived substituent. The presence of sulfur in the structure may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer activity. For instance:

  • In Vitro Studies : A study evaluated various thieno[3,2-d]pyrimidine derivatives against cancer cell lines such as HepG-2 (liver), HT-29 (colon), and NCI-H460 (lung). The compound demonstrated notable growth inhibition with GI50 values significantly lower than those of standard drugs like doxorubicin. For example, one derivative showed GI50 values of 0.02 µM against HepG-2 cells compared to doxorubicin's 0.04 µM .
Cell LineCompound GI50 (µM)Doxorubicin GI50 (µM)
HepG-20.020.04
HT-290.030.05
NCI-H4600.050.09
  • Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival .

Antibacterial Activity

The compound has also been assessed for its antibacterial properties:

  • Testing Against Bacteria : Various thieno[3,2-d]pyrimidine derivatives were tested against both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 2 µM for a related compound compared to ciprofloxacin's MIC of 0.9 µM .
Bacterial SpeciesCompound MIC (µM)Ciprofloxacin MIC (µM)
Staphylococcus aureus20.9
Escherichia coli31

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using murine microglial cells:

  • Inhibition of Nitric Oxide Production : The compound exhibited an IC50 value of approximately 79.5 µM in inhibiting nitric oxide production induced by lipopolysaccharides, indicating moderate anti-inflammatory activity compared to quercetin, which had an IC50 of 16.3 µM .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Zhou et al. (2017) : This study isolated thiophene derivatives and evaluated their neuroprotective effects, demonstrating significant inhibition of inflammatory mediators in microglial cells.
  • Hafez et al. (2017) : The authors synthesized a series of thieno[3,2-d]pyrimidine compounds and tested them for anticancer and antibacterial activities, reporting promising results that support further exploration into structure-activity relationships .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit varying degrees of antimicrobial activity. For example:

  • A study reported that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of the nitrophenyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to improved efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • The mechanism of action may involve the inhibition of specific kinases involved in cell signaling pathways related to tumor growth.

Case Studies

  • Antiviral Applications : Some derivatives have shown promise as antiviral agents by targeting viral replication mechanisms, particularly in RNA viruses.
  • Inflammation Modulation : Preliminary studies suggest that this compound might modulate inflammatory responses, making it a candidate for treating autoimmune diseases .

Properties

IUPAC Name

3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c24-16(21-9-2-1-3-10-21)12-29-19-20-15-8-11-28-17(15)18(25)22(19)13-4-6-14(7-5-13)23(26)27/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJBWASRIQMSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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